METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(benzylsulfonyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole moiety: This step may involve the reaction of an appropriate precursor with hydrazine and subsequent cyclization.
Sulfonylation: The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzyl sulfonyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfonyl groups.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole moiety are also known for their diverse biological properties.
Sulfonyl-containing compounds: These compounds are often studied for their potential as enzyme inhibitors.
Uniqueness
The uniqueness of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(PHENYLMETHANESULFONYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(benzylsulfonylmethyl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O5S/c1-24-14(21)11-10(20(19-16-11)13-12(15)17-25-18-13)8-26(22,23)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBDXNTWHEDSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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